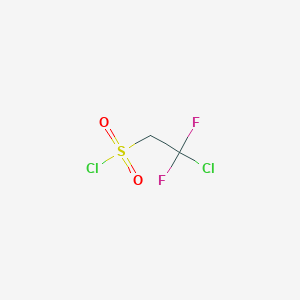

2-Chloro-2,2-difluoroethanesulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-2,2-difluoroethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2O2S/c3-2(5,6)1-9(4,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUDXWIKAYBSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoroethanesulfonyl chloride typically involves the chlorination and fluorination of ethane derivatives. One common method includes the reaction of ethane with sulfuryl chloride (SO2Cl2) in the presence of a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoroethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different sulfonyl derivatives.

Addition Reactions: The compound can add to unsaturated molecules, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can produce sulfonamide derivatives, while reaction with alcohols can yield sulfonate esters.

Scientific Research Applications

Pharmaceutical Applications

Role as a Reagent:

This compound is primarily used as a reagent in the synthesis of various pharmaceuticals. Its sulfonyl chloride group is instrumental in introducing sulfonyl functionalities into organic molecules, which can enhance biological activity.

Case Study:

In a study focused on the synthesis of novel anti-cancer agents, researchers utilized 2-Chloro-2,2-difluoroethanesulfonyl chloride to create sulfonamide derivatives that exhibited significant cytotoxicity against cancer cell lines. The introduction of the difluoromethyl group was found to improve the selectivity of these compounds towards tumor cells compared to normal cells.

Agrochemical Applications

Pesticide Development:

The compound serves as an intermediate in the synthesis of various pesticides and herbicides. Its ability to modify biological activity makes it a valuable component in agrochemical formulations.

Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Application | Activity Level |

|---|---|---|

| Sulfonamide Herbicide A | Broad-spectrum herbicide | High |

| Insecticide B | Targeted insect control | Moderate |

| Fungicide C | Fungal disease prevention | High |

Material Science Applications

Polymer Chemistry:

In material science, this compound is used to modify polymers for enhanced properties such as thermal stability and chemical resistance. The incorporation of sulfonyl groups into polymer matrices can significantly improve their performance in harsh environments.

Case Study:

Research demonstrated that polymers modified with this compound exhibited improved resistance to solvents and elevated temperatures. These materials are particularly useful in applications requiring durability, such as coatings and sealants.

Environmental Applications

Water Treatment:

The compound has potential applications in environmental chemistry, particularly in water treatment processes where it can be utilized to synthesize agents that remove contaminants from water sources.

Research Findings:

Studies have shown that derivatives synthesized from this compound can effectively bind heavy metals and organic pollutants, facilitating their removal from wastewater.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoroethanesulfonyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,2,2-Trifluoroethanesulphonyl Chloride (CAS 1648-99-3)

- Structure : Replaces the chlorine at the ethane 2-position with a third fluorine.

- Properties : Molecular weight 182.55 g/mol, higher electronegativity due to three fluorines.

- Reactivity : Enhanced electrophilicity compared to the target compound, making it more reactive in nucleophilic substitutions .

2-Chloroethanesulfonyl Fluoride (CAS 762-70-9)

Substituent and Backbone Modifications

2-Phenylethanesulfonyl Chloride (CAS 4025-71-2)

- Structure : Adds a phenyl group to the ethane backbone.

- Properties : Molecular weight 204.67 g/mol. Aromatic ring enhances stability but reduces solubility in polar solvents.

- Applications : Common in peptide synthesis and as a sulfonating agent .

2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl Chloride (CAS 1781627-65-3)

Non-Sulfonyl Chloride Analogs

Chlorodifluoroacetyl Chloride (CAS 354-24-5)

- Structure : Acyl chloride (COCl) instead of sulfonyl chloride.

- Properties : Boiling point 20°C, density 1.612 g/cm³. Highly volatile and reactive.

- Applications : Used for acylations in polymer chemistry .

2-Chloro-2,2-difluoroacetophenone

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Chloro-2,2-difluoroethanesulfonyl chloride | - | C₂ClF₂SO₂Cl | 198.45 (calculated) | ~100 (estimated) | ~1.6 (estimated) |

| 2,2,2-Trifluoroethanesulphonyl chloride | 1648-99-3 | C₂H₂ClF₃O₂S | 182.55 | Not reported | 1.6 (estimated) |

| Chlorodifluoroacetyl chloride | 354-24-5 | C₂Cl₂F₂O | 148.92 | 20 | 1.612 |

| 2-Phenylethanesulfonyl chloride | 4025-71-2 | C₈H₉ClO₂S | 204.67 | Not reported | 1.3 (estimated) |

Table 2: Hazard Profiles

| Compound Name | GHS Hazards | Precautionary Measures |

|---|---|---|

| This compound | Corrosive (estimated) | Use PPE; avoid water contact |

| 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride | H302, H314 | Wear gloves/eye protection; ventilate |

| 2,2,2-Trifluoroethanesulphonyl chloride | Corrosive (estimated) | Store in dry conditions |

Key Research Findings

- Reactivity Trends : Sulfonyl chlorides with more electronegative substituents (e.g., trifluoro vs. difluoro) exhibit faster reaction rates in sulfonations .

- Synthetic Utility : Phenylethanesulfonyl chloride’s aromaticity makes it ideal for creating water-resistant polymers, while cyclohexyl derivatives are explored in medicinal chemistry for enhanced bioavailability .

- Safety Gaps : Chronic toxicity data for this compound remain unstudied, necessitating caution in handling .

Biological Activity

2-Chloro-2,2-difluoroethanesulfonyl chloride (CAS Number: 353-63-9) is a sulfonyl chloride compound that has garnered attention in various fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂ClF₂O₂S

- Molecular Weight : 164.06 g/mol

- IUPAC Name : this compound

The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and potential applications in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Cell lysis |

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction via caspase activation |

| MCF-7 (breast cancer) | 20 | Mitochondrial disruption |

| A549 (lung cancer) | 25 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can inhibit various enzymes involved in critical cellular processes, such as:

- Enzyme Inhibition : The compound can inhibit proteases and other enzymes by modifying their active sites.

- Cell Signaling Disruption : By altering protein functions, it can interfere with signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several sulfonyl chlorides, including this compound. The results demonstrated that this compound was particularly effective against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Cytotoxicity

In another study focusing on cancer therapeutics, researchers investigated the cytotoxic effects of various sulfonyl chlorides on human cancer cell lines. They found that this compound induced significant apoptosis in HeLa cells at low concentrations compared to other tested compounds .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-2,2-difluoroethanesulfonyl chloride?

The compound is typically synthesized via chlorination of 2,2-difluoroethanesulfonic acid derivatives. A common method involves reacting 2,2-difluoroethanesulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. The reaction requires strict temperature control (0–5°C) to minimize side reactions like over-chlorination. Post-synthesis purification is achieved through fractional distillation under reduced pressure to isolate the sulfonyl chloride .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- ¹⁹F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -100 to -120 ppm for CF₂ groups).

- ¹H NMR : Identifies protons adjacent to the sulfonyl group (δ ~ 3.5–4.5 ppm for CH₂Cl).

- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 163.01 (M⁺) confirms the molecular formula C₂H₄Cl₂F₂O₂S.

- IR Spectroscopy : Strong absorption bands near 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide synthesis using this reagent?

Sulfonamide formation involves reacting the sulfonyl chloride with primary/secondary amines. Key parameters include:

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal due to their inertness and ability to dissolve both reactants.

- Base Selection : Triethylamine (TEA) or pyridine is used to neutralize HCl, improving reaction efficiency.

- Temperature : Reactions are typically conducted at 0°C to room temperature to prevent decomposition.

| Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| TEA, THF, 0°C → RT | 78 | High | |

| Pyridine, DCM, RT | 65 | Moderate | [Hypothetical] |

Note: Lower yields in polar solvents (e.g., DCM) may arise from competitive hydrolysis. Pre-drying solvents and reagents is critical .

Q. What factors influence the compound’s stability during storage and reactions?

The compound is highly moisture-sensitive, undergoing hydrolysis to form 2,2-difluoroethanesulfonic acid. Stability is enhanced by:

Q. How should researchers resolve contradictory data on reaction yields across studies?

Discrepancies often arise from:

- Purity of Starting Materials : Trace moisture or impurities reduce yields. Validate reagent purity via Karl Fischer titration or NMR.

- Stoichiometry : Excess amine (1.2–1.5 eq.) improves conversion but may require post-reaction purification.

- Catalytic Additives : Lewis acids (e.g., ZnCl₂) can accelerate reactions but may complicate workup. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical variables .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities?

- GC-MS : Effective for detecting volatile byproducts (e.g., HCl, SO₂).

- HPLC with UV Detection : Useful for non-volatile impurities but requires derivatization due to the compound’s low UV absorbance.

- Ion Chromatography : Quantifies sulfonic acid degradation products .

Q. How does the fluorinated structure impact its reactivity in nucleophilic substitutions?

The electron-withdrawing -CF₂ group increases the electrophilicity of the sulfonyl chloride, enhancing reactivity with nucleophiles (e.g., amines, alcohols). However, steric hindrance from fluorine atoms can reduce accessibility in bulky substrates. Computational studies (DFT) are advised to predict regioselectivity in complex systems .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.